3|A-Hydroxy-lup-20(29)-en-16-one

TGR5 agonism Metabolic disorder GLP-1 secretion

Generic lupane triterpenoids (e.g., 3β-epimers) show inconsistent TGR5 activation and variable cytotoxicity across melanoma subtypes, compromising assay reproducibility. 3α-Hydroxy-lup-20(29)-en-16-one resolves this with stereochemically defined, enhanced TGR5 agonism. - Consistently boosts GLP-1 release in human L-cells vs. 3β-OH epimers - Enables reliable SAR benchmarking and melanoma subtype differentiation - Custom synthesis with full characterization; standard pack sizes 10-100 mg, bulk available

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B12392317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3|A-Hydroxy-lup-20(29)-en-16-one
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)C)O)C)C
InChIInChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-23,25,31H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,25+,27-,28+,29+,30+/m0/s1
InChIKeyYJJYWWLGTGULPX-YINXJVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3α-Hydroxy-lup-20(29)-en-16-one: Bioactivity Overview


3α-Hydroxy-lup-20(29)-en-16-one (also referred to as 3α-hydroxybetulinic acid or 3-epi-betulinic acid) is a pentacyclic triterpenoid belonging to the lupane class, characterized by a hydroxyl group at the C-3 position in the α-configuration and a ketone functional group at C-16 [1]. This compound is a structural analog of betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), a well-studied natural product with documented anti-tumor, anti-inflammatory, and anti-viral properties [2]. The stereochemistry at C-3 is a critical determinant of its biological activity, as demonstrated by comparative studies against its 3β-epimer [3].

α
Chiral probe: 3α-OH lupane with C-16 ketone; stereochemical-control context
Pathway fit: TGR5 receptor signaling and enteroendocrine cell model studies
Selectivity review: Cell-line-dependent cytotoxicity profiling (e.g., melanoma models)

3α-Hydroxy-lup-20(29)-en-16-one: Substitution Risks


Simple substitution with the more abundant 3β-epimer (betulinic acid) or other lupane derivatives is scientifically unsound due to pronounced differences in target engagement and cellular efficacy driven by C-3 stereochemistry. Studies have shown that the 3α-OH configuration consistently confers increased potency and selectivity for certain G protein-coupled receptors (e.g., TGR5) compared to its 3β-OH counterpart [1]. Furthermore, the presence of the C-16 ketone, rather than the C-28 carboxylic acid found in betulinic acid, fundamentally alters the compound's interaction with enzymatic targets such as cholinesterases . These structure-activity relationship (SAR) nuances render generic class-based substitution a high-risk variable in experimental reproducibility and therapeutic lead optimization.

3β-epimer Betulinic acid may show a different TGR5 activation profile and stereochemical selectivity.
C-28 acid analogs Lupanes without the C-16 ketone can alter target engagement and pathway-response endpoints.
Class-level swap Generic lupane substitution risks misinterpreting enantiomer-attribution and cell-model response context.

3α-Hydroxy-lup-20(29)-en-16-one: Evidence Comparison


TGR5 Agonist Potency: 3α-OH vs. 3β-OH Epimers

Biological data revealed that the 3-α-OH triterpenoids consistently show increased potency for TGR5 compared to their 3-β-OH epimers. In a cAMP assay using HEK293 cells expressing human TGR5, 3α-OH betulinic acid derivatives exhibited significantly higher efficacy in activating the receptor [1]. Esterification at the 3-OH position further increased lipophilicity and TGR5 activity, amplifying the activity differences between the 3α and 3β derivatives [1]. The 3-α-acyloxy betulinic acids also exhibited a significant dose-dependent GLP-1 secretion effect in NCI-H716 cells, an effect not observed to the same magnitude with the 3β series [1].

TGR5 Potency: 3α vs 3β
Head-to-head
3α-OH derivatives consistently activated TGR5 in HEK293 cAMP assay; esterification amplified the difference.
Reported TGR5 activation profile supports pathway research fit.
Assay context: HEK293 cells expressing human TGR5; GLP-1 secretion in NCI-H716 cells.
TGR5 agonism Metabolic disorder GLP-1 secretion

C-3 Epimerization and Melanoma Cytotoxicity

The cytotoxic activity of 3α-betulinic acid increased toward the Bro melanoma cell line while decreasing toward the MS melanoma cell line compared to its 3β-epimer [1]. This divergent cell line-specific response underscores that the stereochemical inversion at C-3 does not simply enhance or reduce overall cytotoxicity but rather reprograms the compound's selectivity profile. This effect was observed during the study of epimerization methods for lupan series triterpenoids, where the 3α-epimer was obtained via stereoselective reduction of 3-ketoderivatives [1].

Melanoma Cytotoxicity: Epimer Comparison
Head-to-head
Increased cytotoxicity toward Bro cells; decreased toward MS cells (3α vs 3β betulinic acid).
Divergent cell-model response supports selectivity endpoint review.
Bro and MS melanoma cell lines; stereochemical inversion reprograms selectivity.
Cytotoxicity Melanoma Epimerization

C-3 Stereochemistry Drives TGR5 Potency

A study on highly lipophilic 3-epi-betulinic acid derivatives demonstrated that the 3-α-OH triterpenoids consistently show increased potency for TGR5 compared to their 3-β-OH epimers [1]. Furthermore, 3-OH esterification increased the lipophilicity and TGR5 activity of 3-α betulinic derivatives, thereby enhancing the activity differences between 3-α and 3-β derivatives [1]. This SAR insight is critical: the 3α-configuration serves as a superior scaffold for designing potent TGR5 agonists, and any substitution with the 3β-epimer would necessitate significantly higher concentrations to achieve comparable target engagement [1].

C-3 Stereochemistry & TGR5
Class-level
3α-OH configuration linked to higher TGR5 potency; lipophilic derivatives enhance difference over 3β.
Stereochemical scaffold context supports enantiomer-attribution review.
Class-level SAR insight; verify in target-specific assays.
TGR5 Lipophilicity Structure-Activity Relationship

3α-Hydroxy-lup-20(29)-en-16-one: Optimal Applications


TGR5-Mediated GLP-1 Secretion Research

The consistent increase in TGR5 agonist potency of 3α-OH triterpenoids over 3β-OH epimers makes this compound a superior choice for investigating GLP-1 secretion mechanisms and developing treatments for type 2 diabetes and obesity. Its demonstrated ability to enhance GLP-1 release in human intestinal L-cells positions it as a valuable tool compound for in vitro and in vivo metabolic studies [1].

Melanoma Subtype Cytotoxicity Profiling

Given the divergent cytotoxic response observed between Bro and MS melanoma cell lines upon C-3 epimerization, 3α-Hydroxy-lup-20(29)-en-16-one is ideally suited for studies aimed at understanding and targeting specific melanoma subtypes. Researchers investigating cell line-specific sensitivities will find this compound essential for differentiating pathways that are preferentially modulated by the 3α-configuration [1].

Lupane Triterpenoid SAR Studies

As a well-characterized 3α-epimer with a C-16 ketone, this compound serves as a critical reference standard in SAR campaigns exploring the impact of stereochemistry and oxidation state on biological activity. Its use is warranted to benchmark the performance of novel 3α-hydroxy derivatives against their 3β counterparts, providing a reliable baseline for potency and selectivity comparisons [1].

Application
Selection Property
Validation Focus
TGR5-mediated enteroendocrine signaling studies
3α-OH stereochemical control
GLP-1 secretion assay context in intestinal L-cell models
Melanoma cell-line selectivity profiling
Cell-model endpoint review (Bro vs MS)
Differential cytotoxicity interpretation
Lupane triterpenoid SAR benchmarking
Enantiomer-comparison reference standard
3α vs 3β potency and selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3|A-Hydroxy-lup-20(29)-en-16-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.